4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate
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Overview
Description
4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE is a complex organic compound that features a thiazolidinone ring, a phenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE typically involves the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thiol with an α,β-unsaturated carbonyl compound under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Benzoate Ester: This step involves the esterification of the phenyl group with benzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The phenyl and benzoate groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and diols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Pathways Involved: It may interfere with metabolic pathways involving sulfur-containing compounds.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Thiazolidinones: Compounds with a thiazolidinone ring structure.
Uniqueness
4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE is unique due to its combination of a thiazolidinone ring, phenyl group, and benzoate ester, which imparts specific chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C17H11NO3S2 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C17H11NO3S2/c19-15-14(23-17(22)18-15)10-11-6-8-13(9-7-11)21-16(20)12-4-2-1-3-5-12/h1-10H,(H,18,19,22)/b14-10+ |
InChI Key |
RDWUBPFAVCEULB-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)S3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3 |
Origin of Product |
United States |
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